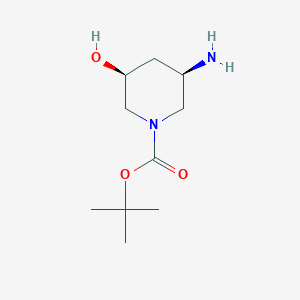
3-Ethylpyrrolidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO . It is used in various chemical reactions and has a molecular weight of 161.63 .
Molecular Structure Analysis
The InChI code for 3-Ethylpyrrolidine-1-carbonyl chloride is 1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethylpyrrolidine-1-carbonyl chloride include a molecular weight of 161.63 . More specific properties such as melting point, boiling point, density, and solubility may be found in specialized chemical databases.科学的研究の応用
Corrosion Properties of Metals
Research on the corrosion behavior of metals in ionic liquids (ILs), including those similar to 3-Ethylpyrrolidine-1-carbonyl chloride, has shown significant findings. The corrosion properties of metals in dicyanamide-based ILs were studied, revealing that the anions in ILs, rather than the cations, predominantly govern the corrosivity towards materials. Among the investigated materials, nickel exhibited the best resistance against anodic dissolution in these ILs. This suggests potential applications of similar compounds in developing corrosion-resistant coatings or materials (Wang et al., 2014).
Ionic Liquid-Assisted Morphology Tuning
The effect of various ILs on the morphology and structure of calcium carbonate in ethanolic solutions was explored. This study demonstrated the potential of ILs in finely tailoring the morphology of calcium carbonate, which has implications in drug delivery systems and other material science applications (Fernandes et al., 2012).
Electrodeposition of Aluminum
A study on the feasibility of electrodepositing aluminum from an electrolyte formed by adding 1-butylpyrrolidine to AlCl3 highlighted a novel approach for aluminum electrodeposition at room temperature. This research indicates potential applications in the development of new electroplating technologies and the fabrication of advanced materials (Pulletikurthi et al., 2015).
Ionic Liquids as Environmentally Benign Solvents
Ionic liquids, characterized by low melting points, are investigated as replacements for volatile organic solvents in various industrial and laboratory processes. Their "environmentally benign" nature opens up new avenues for green chemistry applications, including use in catalysis, electrolytes, and more (Rogers & Voth, 2007).
Electrochemical and Physical Properties of Ionic Liquids
The study of ionic liquids' viscosities, thermal stability, surface tension, and electrochemical stability provides critical insights for their use as electrolytes in electrochemical applications, including batteries and metal recovery processes. This research underscores the versatility of ionic liquids in a wide range of scientific and industrial applications (Shamsipur et al., 2010).
Nucleophilic Addition Reactions
The copper(I)-catalyzed nucleophilic addition of ynamides to acyl chlorides and activated N-heterocycles at room temperature, providing a practical method for carbon–carbon bond formation, demonstrates the potential of similar compounds in facilitating novel organic synthesis pathways (Zhang et al., 2014).
Rechargeable Magnesium Battery Electrolytes
The addition of ionic liquids, such as 1-allyl-1-methylpyrrolidinium chloride, to ethylmagnesium bromide Grignard solutions was shown to significantly enhance the anodic limit and improve the kinetics of magnesium deposition-stripping reactions on the negative electrode. This research highlights the potential of similar compounds in improving the performance of rechargeable magnesium batteries (Cho et al., 2017).
Safety And Hazards
Safety information for 3-Ethylpyrrolidine-1-carbonyl chloride suggests that it should be handled with care. Precautions include avoiding heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be kept/stored away from clothing/combustible materials .
将来の方向性
While specific future directions for 3-Ethylpyrrolidine-1-carbonyl chloride are not mentioned in the available resources, research into pyrrolidine compounds is ongoing. These compounds are of interest in the field of drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
特性
IUPAC Name |
3-ethylpyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLSSRUKNJWSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyrrolidine-1-carbonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)




![4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2607539.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2607540.png)
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)


![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)
